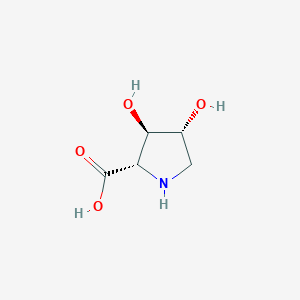
(3R,4R)-3,4-DIHYDROXY-L-PROLINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid is a chiral amino acid derivative with significant biological and chemical importance
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and stereoselective reactions. One common method is the asymmetric synthesis starting from a chiral precursor, followed by a series of chemical transformations to introduce the hydroxyl and carboxyl groups in the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts to ensure high enantioselectivity. The process may include steps such as protection and deprotection of functional groups, selective oxidation, and purification through crystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxyl groups in (2S,3R,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carboxyl group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents such as halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or tosyl chloride.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halides or sulfonates.
科学的研究の応用
Biochemical Applications
1.1 Enzyme Substrates and Mechanisms
DHP serves as a substrate for proline hydroxylases (PH), which are enzymes that catalyze the hydroxylation of proline residues in proteins. Recent studies have demonstrated that DHP can be utilized to investigate the regioselectivity of these enzymes. For instance, LC/MS analyses revealed that DHP is hydroxylated to produce various products, indicating its role in enzyme-substrate interactions and mechanisms of action .
1.2 Role in Collagen Synthesis
DHP has been implicated in collagen synthesis and stability. Proline derivatives, including DHP, can influence collagen folding and stability due to their structural properties. Specifically, DHP has been shown to prevent excessive collagen deposition, which is critical in conditions such as fibrosis and tumor growth . This property makes it a potential therapeutic agent in treating fibrotic diseases.
Pharmacological Applications
2.1 Neuroprotective Effects
Research indicates that (3R,4R)-3,4-Dihydroxy-L-proline has neuroprotective properties. Studies have shown that it can decrease the release of N-methyl-D-aspartic acid (NMDA) in the cerebral cortex, suggesting a potential role in modulating excitatory neurotransmission . This property could be beneficial in developing treatments for neurodegenerative diseases where excitotoxicity is a concern.
2.2 Antioxidant Activity
DHP exhibits antioxidant properties, which can be harnessed in various therapeutic contexts. Its ability to scavenge free radicals may contribute to its protective effects against oxidative stress, making it a candidate for formulating antioxidants in pharmaceutical applications .
Synthetic Applications
3.1 Asymmetric Synthesis
DHP is utilized as a chiral building block in asymmetric synthesis. Its stereochemistry allows for the creation of diverse compounds with specific configurations that are crucial in drug development. For example, DHP derivatives have been employed as intermediates in synthesizing biologically active molecules .
3.2 Catalysis
In organic chemistry, DHP has been explored as an organocatalyst for various reactions, including aldol and Mannich reactions. Its catalytic properties facilitate the formation of complex molecules from simpler substrates, enhancing synthetic efficiency .
Data Summary and Case Studies
作用機序
The mechanism of action of (2S,3R,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may participate in biochemical pathways by acting as a substrate or inhibitor, influencing various physiological processes.
類似化合物との比較
- (2S,3R,4R)-3,4-dihydroxybutanoic acid
- (2S,3R,4R)-3,4-dihydroxyhexanoic acid
Comparison: Compared to other similar compounds, (2S,3R,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid is unique due to its pyrrolidine ring structure, which imparts distinct chemical and biological properties. Its specific stereochemistry enhances its utility in chiral synthesis and its potential as a therapeutic agent.
特性
CAS番号 |
103366-25-2 |
|---|---|
分子式 |
C5H9NO4 |
分子量 |
147.13 g/mol |
IUPAC名 |
(2S,3R,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10)/t2-,3+,4+/m1/s1 |
InChIキー |
HWNGLKPRXKKTPK-UZBSEBFBSA-N |
SMILES |
C1C(C(C(N1)C(=O)O)O)O |
異性体SMILES |
C1[C@H]([C@@H]([C@H](N1)C(=O)O)O)O |
正規SMILES |
C1C(C(C(N1)C(=O)O)O)O |
同義語 |
D-Proline, 3,4-dihydroxy-, (3S,4S)-rel- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















